3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
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Overview
Description
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the class of naphthoquinoline derivatives This compound is characterized by its unique structure, which includes a naphthoquinoline core with methyl and methylamino substituents
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which this compound belongs, are known to interact with various biological targets due to their prevalence in natural products and pharmacologically useful compounds .
Mode of Action
It’s known that the interactions between the amino groups and the heteroatom of the quinoline ring play a crucial role in the activity of quinoline derivatives .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Some quinoline derivatives have been reported to exhibit moderate to good antimicrobial activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of suitable aniline precursors through reactions such as the Skraup reaction or the Doebner-Miller synthesis. These reactions involve the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted naphthoquinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds share a similar naphthoquinoline core but differ in the arrangement of nitrogen atoms within the ring structure.
Quinoline Derivatives: Compounds like chloroquine and quinine have similar quinoline cores but different substituents and biological activities.
Uniqueness
3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS No. 313684-22-9) is a complex organic compound belonging to the class of naphthoquinoline derivatives. This compound is notable for its unique molecular structure and potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biological activities.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄N₂O₂ |
Molecular Weight | 290.316 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 502.3 ± 50.0 °C |
Flash Point | 257.6 ± 30.1 °C |
LogP | 0.16 |
Anticancer Activity
Research has indicated that naphthoquinoline derivatives exhibit significant anticancer properties. The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study investigated the cytotoxic effects of several naphthoquinone derivatives on MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis effectively. Specifically, derivatives with methylamino substitutions showed enhanced cytotoxicity compared to their unsubstituted counterparts .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects includes the induction of DNA damage and apoptosis in cancer cells. The ability to influence the expression levels of drug resistance-related genes was also noted, suggesting potential applications in overcoming multidrug resistance .
Antimicrobial Activity
In addition to anticancer properties, naphthoquinoline derivatives have been explored for their antimicrobial activities.
Research Findings
A series of studies have indicated that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds were tested against various bacterial strains with promising results indicating inhibition of bacterial growth at low concentrations.
- Antifungal Activity : Similar derivatives have shown effectiveness against fungal pathogens, suggesting a broad-spectrum potential for these compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence and position of substituents on the naphthoquinoline core significantly influence biological activity:
Properties
IUPAC Name |
14-methyl-16-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-19-16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20(2)18(16)22/h3-9,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGPJBXPGIKMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.